molecular formula C11H14BrNO2 B1404107 5-Bromo-4-methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine CAS No. 1239611-31-4

5-Bromo-4-methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine

Cat. No. B1404107
M. Wt: 272.14 g/mol
InChI Key: GLROXLMAHCWMCT-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine, also known as 5-Bromo-4-methyl-2-THP-pyridine, is an organic compound with a wide range of applications in medicinal chemistry, organic synthesis, and biochemistry. This compound is a highly effective reagent for the synthesis of various compounds, such as amines, carboxylic acids, and aldehydes. Additionally, it is used in the synthesis of various biologically active molecules, such as peptides, nucleosides, and carbohydrates. 5-Bromo-4-methyl-2-THP-pyridine has been extensively studied in the scientific literature due to its many potential applications.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, play a crucial role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review focuses on the application of these catalysts for synthesizing diverse derivatives through one-pot multicomponent reactions, highlighting the mechanism and recyclability of the catalysts (Parmar, Vala, & Patel, 2023).

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine, a related scaffold, demonstrates versatility in interacting with kinases through multiple binding modes, making it a crucial element in the design of kinase inhibitors. This versatility facilitates the development of inhibitors targeting a broad range of kinase activities, crucial for therapeutic applications. Patents and peer-reviewed articles highlight the structural advantages of this scaffold in achieving potent and selective inhibition (Wenglowsky, 2013).

Regioselectivity in Bromination

Research on the regioselectivity of free radical bromination of unsymmetrical dimethylpyridines, including structures related to 5-Bromo-4-methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine, reveals insights into the deactivating inductive effect of nitrogen in the ring. This understanding aids in predicting the outcomes of bromination reactions, crucial for the synthesis of specifically substituted pyridines and related compounds (Thapa, Brown, Balestri, & Taylor, 2014).

Metal Complexes and Organometallic Chemistry

The chemistry of Group 5 metal complexes, including vanadium, niobium, and tantalum complexes with hydridotris(pyrazolyl)borates, illustrates the potential of pyridine derivatives in modeling metalloprotein interactions and developing organometallic chemistry. This area of research offers insights into the structural and chemical properties that make pyridine derivatives suitable for creating metal complexes with varied applications (Etienne, 1996).

Catalytic Vapor Phase Synthesis

The catalytic vapor phase synthesis of pyridine bases, using catalysts like HZSM-5, demonstrates the industrial relevance of pyridine derivatives. This process, crucial for meeting the growing demand for pyridine, showcases the efficiency and selectivity provided by specific catalysts, emphasizing the importance of pyridine and its derivatives in various applications (Reddy, Srinivasakannan, & Raghavan, 2012).

properties

IUPAC Name

5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-6-11(13-7-10(8)12)15-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLROXLMAHCWMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine

Synthesis routes and methods

Procedure details

The title compound was prepared from 5-bromo-2-hydroxy-4-methylpyridine and tetrahydro-4H-pyran-4-ol in analogy to Example 9c): colorless solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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